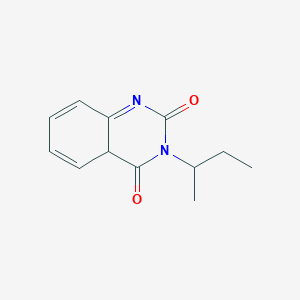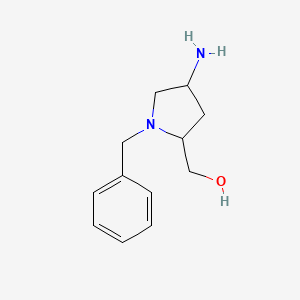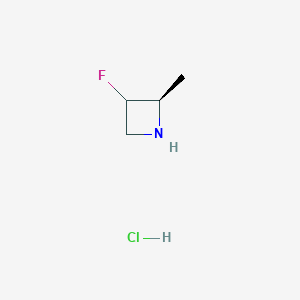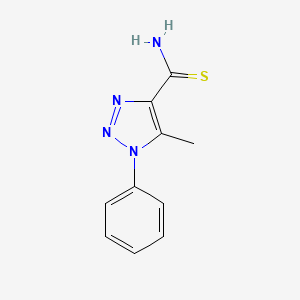![molecular formula C22H24N4O2 B12271389 N-(2,3-dimethylphenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12271389.png)
N-(2,3-dimethylphenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimetilfenil)-N’-{2-[4-(1-metil-1H-pirazol-4-il)fenil]etil}etandiamida es un compuesto orgánico complejo que presenta una combinación de estructuras aromáticas y heterocíclicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(2,3-dimetilfenil)-N’-{2-[4-(1-metil-1H-pirazol-4-il)fenil]etil}etandiamida típicamente involucra reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de pirazol: Esto se puede lograr haciendo reaccionar 1-metil-1H-pirazol con un haluro de arilo adecuado en condiciones básicas.
Acoplamiento con la etandiamida: El derivado de pirazol se acopla luego con un derivado de etandiamida utilizando un reactivo de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) en presencia de una base como trietilamina.
Ensamblaje final: El producto intermedio se hace reaccionar luego con 2,3-dimetilfenilamina en condiciones adecuadas para producir el compuesto final.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de la ruta sintética anterior para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas de purificación avanzadas como la cromatografía líquida de alta resolución (HPLC).
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(2,3-dimetilfenil)-N’-{2-[4-(1-metil-1H-pirazol-4-il)fenil]etil}etandiamida puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: La reducción se puede lograr utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución electrófila o nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de aluminio y litio en éter seco.
Sustitución: Halogenación utilizando bromo o cloro en presencia de un catalizador como cloruro de hierro (III).
Principales Productos Formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de derivados halogenados.
Aplicaciones Científicas De Investigación
N-(2,3-dimetilfenil)-N’-{2-[4-(1-metil-1H-pirazol-4-il)fenil]etil}etandiamida tiene varias aplicaciones de investigación científica:
Química Medicinal: Se puede utilizar como bloque de construcción para la síntesis de posibles agentes farmacéuticos.
Ciencia de los Materiales: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Síntesis Orgánica: Sirve como intermedio en la síntesis de moléculas orgánicas más complejas.
Estudios Biológicos: El compuesto se puede utilizar en estudios para comprender su interacción con los objetivos biológicos y sus posibles efectos terapéuticos.
Mecanismo De Acción
El mecanismo de acción de N-(2,3-dimetilfenil)-N’-{2-[4-(1-metil-1H-pirazol-4-il)fenil]etil}etandiamida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando una respuesta biológica. Las vías y objetivos exactos dependerían de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
- N-(2,3-dimetilfenil)-N’-{2-[4-(1H-pirazol-4-il)fenil]etil}etandiamida
- N-(2,3-dimetilfenil)-N’-{2-[4-(1-metil-1H-pirazol-3-il)fenil]etil}etandiamida
Singularidad
N-(2,3-dimetilfenil)-N’-{2-[4-(1-metil-1H-pirazol-4-il)fenil]etil}etandiamida es único debido a su patrón específico de sustitución en los anillos de pirazol y fenilo, lo que puede influir en su reactividad química y actividad biológica. Esta singularidad lo convierte en un compuesto valioso para la investigación y el desarrollo específicos en varios campos científicos.
Propiedades
Fórmula molecular |
C22H24N4O2 |
|---|---|
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
N'-(2,3-dimethylphenyl)-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]oxamide |
InChI |
InChI=1S/C22H24N4O2/c1-15-5-4-6-20(16(15)2)25-22(28)21(27)23-12-11-17-7-9-18(10-8-17)19-13-24-26(3)14-19/h4-10,13-14H,11-12H2,1-3H3,(H,23,27)(H,25,28) |
Clave InChI |
DDCZEHAKKDFABM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)C3=CN(N=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,2-diphenylacetamide](/img/structure/B12271337.png)

![2-{[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine](/img/structure/B12271353.png)
![N-(furan-2-ylmethyl)-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B12271357.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B12271375.png)
![1-(Cyclopropanesulfonyl)-4-[(3-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B12271378.png)
![1-(4-ethoxyphenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12271380.png)


![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxyquinoline](/img/structure/B12271401.png)
